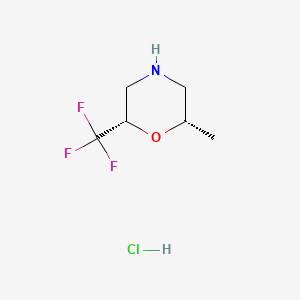

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride

Description

(2S,6S)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride (CAS: 2866253-58-7) is a chiral morpholine derivative with a molecular formula of C₆H₁₁ClF₃NO and a molecular weight of 205.60 g/mol . The compound features a six-membered morpholine ring substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 6, both in the (S,S)-stereochemical configuration. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical applications, particularly in drug discovery and development.

Key physicochemical properties include high purity (≥99%, pharmacy grade) and stability under standard storage conditions .

Properties

IUPAC Name |

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c1-4-2-10-3-5(11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSUUOGDZBYILU-FHAQVOQBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@H](O1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Recrystallization

Crude product is purified via recrystallization in hot ethyl acetate (80°C), yielding white crystals with >99% purity.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves enantiomeric impurities, ensuring pharmacopeial-grade purity.

Analytical Data

Challenges and Optimization

Side Reactions

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced morpholine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve the best results.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds.

Scientific Research Applications

Pharmaceutical Development

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride has been explored for its role in drug development, particularly as a building block for synthesizing various bioactive compounds. Its ability to modulate neurotransmitter levels makes it a candidate for treating conditions related to serotonin and dopamine pathways. Research indicates that compounds derived from this morpholine structure can act as reuptake inhibitors or releasers of monoamine neurotransmitters, which are crucial in the treatment of depression and anxiety disorders .

Agrochemical Applications

The compound's trifluoromethyl group is known to enhance biological activity in agrochemicals. This modification can improve the efficacy of herbicides and pesticides by increasing their lipophilicity, thereby enhancing absorption and retention in plant tissues. Studies have shown that morpholine derivatives can be effective in controlling various agricultural pests and diseases .

Material Science

In materials science, this compound is utilized as an additive in polymers to improve thermal stability and mechanical properties. The incorporation of trifluoromethyl groups into polymer matrices can lead to materials with enhanced resistance to solvents and degradation under UV light .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Pharmaceutical | US20130203752A1 | Demonstrated effectiveness in modulating neurotransmitter levels. |

| Agrochemical | AMERICAN ELEMENTS | Enhanced efficacy of herbicides through structural modifications. |

| Material Science | Chemical Book | Improved thermal stability in polymer formulations using morpholine derivatives. |

Mechanism of Action

The mechanism of action of (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with target proteins or enzymes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs of Morpholine Hydrochlorides

The table below compares the target compound with structurally related morpholine derivatives:

Key Differences and Implications

Substituent Effects :

- The trifluoromethyl group in the target compound enhances electronegativity and metabolic resistance compared to methyl-substituted analogs like (R)- or (S)-2-methylmorpholine hydrochlorides . This makes it more suitable for applications requiring prolonged biological activity.

- Stereochemistry : The (2S,6S) configuration differentiates it from diastereomers like (2R,6S)-rel-2,6-dimethyl derivatives, which exhibit distinct receptor-binding profiles .

Pharmacological Potential: Compounds with aryl or phenylpropyl groups (e.g., the (2R,6S)-rel derivative) show affinity for neurological targets, similar to alpha-Lobeline hydrochloride (CAS 134-63-4), a known respiratory stimulant . The target compound’s lack of aromatic substituents may reduce off-target interactions, favoring use in metabolic or anti-inflammatory pathways .

Biological Activity

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride is a morpholine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it an interesting candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound's structure includes a morpholine ring with a methyl and a trifluoromethyl substituent. Its chemical properties allow it to participate in various chemical reactions such as oxidation, reduction, and substitution. These properties make it versatile in synthetic chemistry and medicinal applications.

The mechanism of action of this compound is primarily based on its interaction with biological molecules. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes and interact with target proteins or enzymes. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Pharmacological Effects

Research indicates that morpholine derivatives exhibit a range of pharmacological activities, including:

- Cholinesterase Inhibition : Some studies suggest that morpholine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation in the nervous system .

- NMDA Receptor Modulation : The compound may also have effects on NMDA receptors, which are involved in synaptic plasticity and memory function .

- Antitumor Activity : Morpholine derivatives have been explored for their potential in cancer therapy by targeting specific pathways involved in tumor growth .

Case Studies

- In Vivo Studies : In a study assessing the effects of morpholine derivatives on immune responses, this compound was administered to mice. The results indicated alterations in cytokine levels following stimulation with TLR7 agonists, suggesting an immunomodulatory role .

- Neuropharmacological Assessment : Another study evaluated the anxiolytic-like effects of various morpholine derivatives in rodent models. The results showed that certain derivatives could induce sedative effects, indicating potential applications in treating anxiety disorders .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Therapeutic Potential : Ongoing research is exploring its use as a precursor in drug development due to its favorable pharmacokinetic properties .

- Target Identification : Studies have identified various molecular targets for morpholine derivatives, including neurotransmitter receptors and enzymes involved in metabolic processes .

Data Table

Q & A

Q. What are the optimal stereoselective synthesis routes for (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride?

Methodological Answer: Stereoselective synthesis of morpholine derivatives often employs chiral auxiliaries or enantioselective catalysis. For example, a multi-step pathway involving reductive amination or ring-closing strategies can be optimized using chiral catalysts like BINAP-metal complexes to control the (2S,6S) configuration. Key intermediates (e.g., trifluoromethyl ketones) may require purification via recrystallization or chiral chromatography to ensure enantiomeric excess >98% . Reaction conditions (temperature, solvent polarity) must be rigorously controlled to minimize racemization, as trifluoromethyl groups can sterically hinder stereochemical fidelity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- LCMS/HPLC : Use reverse-phase HPLC with a C18 column (e.g., 2.6 µm particle size) and trifluoroacetic acid (TFA) in the mobile phase to resolve enantiomers. Retention times and mass spectra (e.g., m/z 754 [M+H]+ in LCMS) confirm molecular identity and purity .

- NMR : ¹⁹F NMR is critical for verifying trifluoromethyl group integrity (δ -60 to -70 ppm). ¹H/¹³C NMR can resolve morpholine ring protons (δ 3.5–4.5 ppm) and methyl substituents .

- Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to validate stereochemical purity .

Q. How can researchers assess the purity of this compound in complex mixtures?

Methodological Answer: Purity assessment requires orthogonal methods:

- Titration : Non-aqueous titrimetry with perchloric acid in glacial acetic acid quantifies free base impurities.

- Thermogravimetric Analysis (TGA) : Detects residual solvents or hygroscopicity, critical for hydrochloride salts.

- HPLC-ELSD : Evaporative light scattering detectors quantify non-UV-active impurities without reference standards .

Advanced Research Questions

Q. What experimental strategies mitigate stability issues in this compound under physiological conditions?

Methodological Answer: Stability studies should include:

- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 40°C/75% RH for 14 days. Monitor degradation products via LCMS to identify vulnerable sites (e.g., morpholine ring opening) .

- Lyophilization : Improve thermal stability by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

- Solid-State NMR : Characterize polymorphic forms, as hydrochloride salts may exhibit hygroscopicity-induced phase transitions .

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific uptake differences.

- Metabolite Interference : Use LC-MS/MS to quantify active metabolites in biological matrices, as trifluoromethyl groups may generate fluorinated byproducts that confound activity readings .

- Computational Docking : Compare binding affinities in silico (e.g., AutoDock Vina) to identify off-target interactions with related receptors (e.g., GPCRs) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using AMBER or GROMACS to model trifluoromethyl-morpholine interactions with lipid bilayers or enzymes.

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and fluorine atom count to predict bioavailability and blood-brain barrier penetration .

Q. How to elucidate degradation pathways during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.